Ethyl 5-hydroxybenzofuran-2-carboxylate
Overview
Description
Ethyl 5-hydroxybenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H10O4 . It has a molecular weight of 206.20 .
Molecular Structure Analysis
The molecular structure of Ethyl 5-hydroxybenzofuran-2-carboxylate is represented by the formula C11H10O4 . Unfortunately, the specific details about its molecular structure, such as bond lengths and angles, are not provided in the sources retrieved.
Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 5-hydroxybenzofuran-2-carboxylate are not detailed in the sources retrieved .
Physical And Chemical Properties Analysis
Ethyl 5-hydroxybenzofuran-2-carboxylate is a solid substance . Its molecular weight is 206.20 . The boiling point and other physical and chemical properties are not specified in the sources retrieved.
Scientific Research Applications
Synthesis of Benzofuran Derivatives
Ethyl 5-hydroxybenzofuran-2-carboxylate is involved in the synthesis of various benzofuran derivatives. It has been used in the Micheal addition with benzoquinone, leading to ethyl 2-(methoxy or dimethoxy phenyl)-5-hydroxybenzofuran 3-carboxylates. These compounds are further processed to form hydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-ones, a class of organic compounds with potential applications in material science and pharmaceuticals (Mcpherson & Ponder, 1976).
Analytical and Spectral Studies
Ethyl 5-hydroxybenzofuran-2-carboxylate derivatives have been utilized in analytical and spectral studies of furan ring-containing organic ligands. These studies involve characterizing the chelating properties of these ligands and their antimicrobial activities against various human pathogenic bacteria. Such research is crucial for developing new antimicrobial agents and understanding the interactions of these organic ligands with metal ions (Patel, 2020).
Photochemical Studies
Photochemical reactions involving ethyl 5-hydroxybenzofuran-2-carboxylate derivatives have been extensively studied. These reactions include photolysis in various alcohols and amines, leading to different photolytic pathways. Understanding these pathways is essential for applications in photochemistry and developing novel photo-responsive materials (Ang & Prager, 1992).
Organic Semiconductor Applications
Derivatives of ethyl 5-hydroxybenzofuran-2-carboxylate have been synthesized for potential use in organic semiconductor applications, particularly in organic photodiodes. The optical characterizations of these compounds are crucial for designing efficient organic electronic devices. Such research contributes significantly to the development of new materials for electronic and photonic applications (Elkanzi et al., 2020).
Safety and Hazards
properties
IUPAC Name |
ethyl 5-hydroxy-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEDQKMQNVPHKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623630 | |
Record name | Ethyl 5-hydroxy-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99370-68-0 | |
Record name | Ethyl 5-hydroxy-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.